
1,2-Diamino-4,5-difluorobenzene
Overview
Description
1,2-Diamino-4,5-difluorobenzene is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two hydrogen atoms are replaced by amino groups (-NH2) and two by fluorine atoms (-F). This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diamino-4,5-difluorobenzene can be synthesized through several methods. One common method involves the reduction of 4,5-difluoro-2-nitroaniline using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol with the addition of acetic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar catalysts and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Condensation: Formation of Schiff bases.
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Scientific Research Applications
Building Block for Complex Molecules
1,2-Diamino-4,5-difluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. For instance, it has been utilized in the preparation of various fluorinated compounds through reactions such as:
- Palladium-Catalyzed Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form fluorinated biphenyls and other derivatives .
- Isocyanate Reactions : The reaction of this compound with isocyanates has been explored to create urea derivatives with potential biological activity .
Case Study: Synthesis of Fluorinated Ureas
A study demonstrated the synthesis of 1,1'-(4,5-difluoro-1,2-phenylene)bis(3-(4-nitrophenyl)urea) using this compound. The reaction involved dissolving the diamine in dichloromethane and adding isocyanates under nitrogen atmosphere, yielding a high-purity product after filtration and washing .
Development of Functional Materials
This compound has been explored for its potential in developing functional materials due to its unique electronic properties induced by fluorination.
- Aggregation-Induced Emission (AIE) : Compounds synthesized from this compound exhibit aggregation-induced emission characteristics when incorporated into polymer matrices. This property is valuable for applications in organic light-emitting diodes (OLEDs) and sensors .
Material | Emission Characteristics | Water Content (%) | Emission Intensity (Relative) |
---|---|---|---|
Compound A | Blue-shifted emission | 90 | 2.5 times higher than THF solution |
Research indicates that derivatives of this compound possess significant biological activity. The fluorinated structure enhances lipophilicity and metabolic stability.
- Anticancer Agents : Some studies have investigated the use of fluorinated phenylenediamines as potential anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
Case Study: Anticancer Activity
In a specific study involving iridium(III) complexes that incorporate this compound as ligands, researchers found that these complexes exhibited promising red-emitting properties suitable for photodynamic therapy applications .
Mechanism of Action
The mechanism of action of 1,2-diamino-4,5-difluorobenzene depends on its specific application. In chemical reactions, the amino groups and fluorine atoms influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in the formation of Schiff bases or other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-3,5-difluorobenzene
- 1,2-Diamino-4,5-dimethoxybenzene
- 4,5-Dichloro-o-phenylenediamine
- 2,3-Diaminobenzotrifluoride
Uniqueness
1,2-Diamino-4,5-difluorobenzene is unique due to the presence of both amino and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atoms also enhance the compound’s stability and influence its electronic properties, making it valuable in various applications .
Biological Activity
1,2-Diamino-4,5-difluorobenzene (CAS No. 76179-40-3) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features two amino groups and two fluorine atoms on a benzene ring, which significantly influence its reactivity and biological interactions.
This compound is characterized by:
- Molecular Formula : C6H6F2N2
- Melting Point : 132 °C
- Boiling Point : Not specified in the sources but typically higher than the melting point due to its aromatic nature.
- Solubility : Soluble in organic solvents, with limited water solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Binding Affinity : The presence of fluorine atoms enhances the binding affinity to biological targets, such as tubulin, which is crucial for cancer therapy .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- NCI60 Cancer Cell Panel Screening : The compound was subjected to preliminary antiproliferative screening showing promising results at concentrations ranging from 1 to 10 µM. A derivative of this compound exhibited improved activity compared to previously reported compounds .
Enzyme Interaction
The compound has been investigated for its role in biochemical assays:
- Enzyme Probes : It serves as a probe for studying enzyme activities due to its structural characteristics that allow for specific interactions with enzyme active sites.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of various derivatives using this compound as a starting material. These derivatives were characterized by their unique properties and potential applications in drug development .
Case Study 2: Aggregation-Induced Emission
Research involving this compound showed that when linked to certain tetraphenylethenes, it exhibited aggregation-induced emission characteristics. This property was enhanced in high-water content environments, indicating potential applications in fluorescent materials .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,2-Diamino-3,5-difluorobenzene | Lacks fluorine at positions 4 & 5 | Lower selectivity in enzyme interaction |
4,5-Dichloro-o-phenylenediamine | Chlorine instead of fluorine | Different reactivity profile |
Cyclobutylamine | Lacks the fluorinated benzene ring | Distinct chemical reactivity |
Properties
IUPAC Name |
4,5-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRHKISAQTCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371576 | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-40-3 | |
Record name | 4,5-Difluoro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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